Bromanil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetrabromocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHDQPLUIFIFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197608 | |
| Record name | Bromanyl | |
| Source | EPA DSSTox | |
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Molecular Weight |
423.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Tetrabromo-p-benzoquinone | |
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CAS No. |
488-48-2 | |
| Record name | Bromanil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=488-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bromanyl | |
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| Record name | Bromanil | |
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| Record name | Bromanyl | |
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| Record name | Tetrabromo-p-benzoquinone | |
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Advanced Synthetic Methodologies and Chemical Transformations of Bromanil
Green Chemistry Approaches in Bromanil Synthesis
Green chemistry principles are increasingly being applied to organic synthesis to minimize environmental impact. wjpmr.comijesrr.org These principles include maximizing atom economy, using safer solvents, improving energy efficiency, and preventing waste. wjpmr.comjddhs.com Atom economy is a core concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. acs.orgwikipedia.org An ideal reaction has a 100% atom economy, meaning no atoms are wasted as byproducts. primescholars.com
Traditional bromination reactions often use hazardous reagents and produce significant waste. Modern green approaches aim to mitigate these issues. For instance, solvent-free reaction conditions, sometimes assisted by microwave irradiation, can dramatically reduce reaction times, energy consumption, and the need for volatile organic solvents. ijpsjournal.com The replacement of hazardous substances like elemental bromine with greener alternatives is a key focus. wjpmr.com While specific green synthesis protocols for this compound are not extensively detailed in readily available literature, the general methodologies applied to other pharmaceuticals and organic compounds, such as solvent-free synthesis and the use of recyclable catalysts, provide a framework for developing more sustainable production routes. ijesrr.orgejcmpr.com
Table 1: Principles of Green Chemistry in Synthesis
| Principle | Description | Relevance to this compound Synthesis |
| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. jocpr.com | Designing synthesis routes that minimize byproducts like HBr. |
| Safer Solvents | Avoid or replace hazardous solvents with greener alternatives like water or supercritical fluids. ijpsjournal.com | Shifting from traditional chlorinated solvents to less toxic options. |
| Energy Efficiency | Conduct reactions at ambient temperature and pressure whenever possible. jddhs.com | Utilizing methods like microwave-assisted synthesis to reduce energy input. ijpsjournal.com |
| Waste Prevention | Prevent waste generation rather than treating it after it has been created. wjpmr.com | Developing high-yield reactions with minimal side products. |
Stereoselective Synthesis of this compound Derivatives
While this compound itself is an achiral molecule, it serves as a valuable precursor for creating chiral derivatives through stereoselective reactions. A stereoselective reaction is one that favors the formation of one stereoisomer over others. masterorganicchemistry.comsaskoer.ca This is distinct from a stereospecific reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product. chemistnotes.comkhanacademy.org
The electron-deficient double bonds in this compound make it an excellent dienophile in Diels-Alder reactions. When reacted with a chiral diene, or in the presence of a chiral catalyst, this cycloaddition can proceed with high stereoselectivity, leading to the formation of complex, enantiomerically enriched polycyclic structures. Similarly, this compound can act as a Michael acceptor. The conjugate addition of nucleophiles to the this compound core, guided by a chiral catalyst, can establish new stereocenters with high fidelity. The development of such asymmetric transformations is crucial for producing enantiomerically pure compounds, a key requirement in the pharmaceutical industry. beilstein-journals.org While specific examples detailing the stereoselective synthesis of this compound derivatives are highly specialized, the principles are well-established in asymmetric synthesis using similar electron-poor alkenes. mdpi.commdpi.com
Catalytic Transformations Involving this compound
Catalysis offers a powerful tool for transforming this compound into a variety of functionalized molecules with high efficiency and selectivity.
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions and has become a cornerstone of modern synthesis, particularly for asymmetric transformations. mdpi.comresearchgate.net In reactions involving this compound, organocatalysts can activate the substrate or the reacting partner. For example, chiral secondary amines can activate aldehydes or ketones to form nucleophilic enamines, which can then undergo a conjugate addition to this compound. Chiral Brønsted acids, such as phosphoric acid derivatives, are also effective in promoting reactions by activating the quinone system. beilstein-journals.org These catalysts can create a specific chiral environment around the reactants, directing the approach of the nucleophile to one face of the this compound ring, thus achieving high enantioselectivity. The use of organocatalysts aligns with green chemistry principles by avoiding potentially toxic heavy metals. beilstein-journals.org
Transition metals, particularly palladium, are exceptional catalysts for forming carbon-carbon and carbon-heteroatom bonds. youtube.commdpi.com The four bromine atoms on the this compound ring are ideal handles for transition metal-catalyzed cross-coupling reactions. cuny.edu Reactions such as the Suzuki, Heck, and Sonogashira couplings can be used to replace one or more of the bromine atoms with a wide variety of aryl, alkyl, or alkynyl groups. mdpi.comnobelprize.orgresearchgate.net
In a typical Suzuki coupling, a palladium(0) catalyst facilitates the reaction between this compound and an organoboron compound in the presence of a base. nobelprize.orgyoutube.com The catalytic cycle generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.
Reductive Elimination: The two organic fragments are coupled, forming a new C-C bond and regenerating the palladium(0) catalyst. nobelprize.org
These reactions are highly versatile and tolerate a wide range of functional groups, making them invaluable for synthesizing complex this compound derivatives. researchgate.net Mechanistic studies have shown that additives like benzoquinone can play a key role in promoting these transformations. nih.govacs.org
Table 2: Common Cross-Coupling Reactions Applicable to this compound
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |
| Suzuki | Organoboron Reagent (e.g., boronic acid) | C-C (sp²) | Palladium(0) Complex |
| Heck | Alkene | C-C (sp²) | Palladium(0) Complex |
| Sonogashira | Terminal Alkyne | C-C (sp) | Palladium(0)/Copper(I) |
| Buchwald-Hartwig | Amine or Alcohol | C-N or C-O | Palladium(0) Complex |
Flow Chemistry and Continuous Processing for this compound Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, offers significant advantages for chemical synthesis. seqens.comnih.gov This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, higher yields, and better product consistency. seqens.com The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange, making it possible to safely conduct highly exothermic reactions like brominations.
The synthesis of quinones and their derivatives is well-suited for flow chemistry. acs.org Continuous processing can enable the in situ generation and use of hazardous intermediates, minimizing risks associated with their transport and storage. nih.gov While specific literature on the continuous flow synthesis of this compound is limited, the successful application of this technology to related quinone syntheses demonstrates its potential. acs.orgdtu.dk A flow setup could allow for the precise introduction of bromine and a precursor, rapid reaction, and immediate downstream processing, potentially leading to a more efficient and scalable manufacturing process. seqens.com
Mechanistic Studies of this compound Formation Reactions
Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound. The formation of this compound typically involves the electrophilic bromination of a benzene derivative, such as hydroquinone (B1673460) or p-benzoquinone. The reaction of bromine with a C=C double bond is a classic electrophilic addition or substitution. researchgate.net
In the case of brominating p-benzoquinone, the reaction is believed to proceed through a stepwise addition-elimination mechanism. The mechanism likely involves:
Electrophilic Attack: The electron-rich double bond of the quinone attacks a polarized bromine molecule, potentially forming a cyclic bromonium ion intermediate.
Nucleophilic Opening/Deprotonation: A nucleophile (such as a bromide ion or solvent molecule) attacks the intermediate, leading to the addition of bromine across the double bond.
Elimination: Subsequent elimination of hydrogen bromide (HBr) re-establishes the conjugated quinone system, resulting in a brominated product.
This process is repeated until all four vinylic hydrogens are substituted. The presence of light can enhance the bromination of benzoquinone, suggesting that photochemical pathways may also contribute to the reaction. acs.orgresearchgate.net Detailed mechanistic investigations, often using kinetic studies and computational modeling, are crucial for elucidating the precise nature of intermediates and transition states, which in turn allows for the rational design of more efficient synthetic protocols. rsc.orgresearchgate.net
Theoretical and Computational Investigations of Bromanil
Quantum Mechanical Studies of Electronic Structure
Quantum mechanical studies, including Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and properties of bromanil and its interactions.
Density Functional Theory (DFT) Calculations for this compound and its Complexes
Density Functional Theory (DFT) has been widely applied to investigate the electronic structure of this compound and its complexes. DFT calculations are employed to obtain optimized geometries and vibrational frequencies for this compound in its ground (S₀) and excited states nih.govmpg.deamericanelements.com. For instance, studies have shown that the triplet excited state (T₁) of this compound exhibits a lower symmetry (C₂h) compared to its ground state (D₂h) americanelements.com. Electronic excitation to the triplet state significantly affects bond lengths, with the largest changes observed along the C=O bond, followed by the C=C bond, while C-C bond lengths are shortened americanelements.com.
Time-dependent DFT (TDDFT) calculations are often used to compute singlet-singlet and singlet-triplet excitations, providing insights into the energy separation and transition dipole moments between states nih.govmpg.deamericanelements.com. The results from TDDFT calculations for this compound's T₁→Tₙ absorption spectrum have been assigned to the ³B_g_→³B_u_ transition, with optimized geometries for the resonant higher triplet state (Tₙ) showing good agreement with wave packet dynamical simulations mpg.denih.gov.
DFT studies also reveal the structural reorganization that occurs in this compound upon electronic excitation, reduction, and substitution. Comparisons with p-benzoquinone indicate that in this compound, bromine atoms tend to move away from each other towards oxygen atoms when optimized at the same level of theory nih.gov.
In the context of complexes, DFT calculations are crucial for understanding charge transfer interactions. For the tetrathiafulvalene-bromanil (TTF-BA) complex, DFT is used for accurate charge estimation and topological analysis nih.gov. First-principles calculations on TTF-BA have indicated that two antiferromagnetic ordered states are more stable than the non-magnetic state, and estimated spontaneous polarization values align with experimental observations fishersci.fi. The charge transfer from the donor (TTF) to the acceptor (this compound) in TTF-BA is reported to be almost unity, a distinct characteristic compared to similar complexes like TTF-chloranil fishersci.fi.
The following table summarizes some calculated geometric parameters for this compound in different states:
| State | C=O Bond Length (Å) | C=C Bond Length (Å) | C-C Bond Length (Å) | Symmetry |
| Ground (S₀) | - | - | - | D₂h |
| Triplet (T₁) | Largest change | Significant change | Shortened | C₂h |
| Triplet (Tₙ) | 1.215 | 1.389 | 1.480 | - |
Note: Data for S₀ and T₁ are qualitative based on reported changes, while Tₙ provides specific values from a study. americanelements.com
Ab Initio Methods for Excited State Analysis
Ab initio methods complement DFT in analyzing the excited states of this compound. These methods are particularly valuable for determining the structure of excited states without empirical parameters. For this compound, ab initio calculations have been employed to determine the structure of its triplet excited state, confirming a greater degree of bond reorganization in this compound's triplet state compared to related quinones like benzoquinone or fluoranil nih.govnih.gov. When combined with time-resolved resonance Raman spectroscopy and DFT, ab initio calculations provide a comprehensive understanding of the transient states and mode-specific displacements upon excitation nih.govmpg.denih.gov.
Molecular Dynamics Simulations of this compound Systems
While quantum mechanical wave packet dynamical simulations have been used in conjunction with DFT to understand the mode-specific displacements and structural evolution of this compound in its excited states mpg.deamericanelements.comnih.gov, extensive reports on classical molecular dynamics (MD) simulations specifically focusing on this compound systems or its complexes for studying their dynamic behavior (e.g., conformational changes, solvent interactions, or diffusion) were not prominently found within the provided search results. The wave packet dynamics, being quantum mechanical, are typically used to describe the evolution of a quantum system on a potential energy surface, which is a different approach than classical molecular dynamics that simulates the time evolution of atoms and molecules by solving Newton's equations of motion.
Computational Modeling of Reaction Pathways and Energetics
Computational modeling plays a vital role in elucidating the intricate reaction pathways and energetics associated with this compound's chemical transformations.
Electron Transfer Pathways
This compound, as a strong electron acceptor, participates in various electron transfer reactions, which are often investigated computationally. In charge-transfer complexes, such as with tetrathiafulvalene (B1198394) (TTF), this compound accepts electron density from the donor molecule nih.govnih.gov. Studies on TTF-bromanil complexes indicate a partial charge transfer from TTF to this compound, with the this compound molecule itself largely retaining a neutral geometry within the complex nih.gov. However, other first-principles calculations suggest that the charge transfer from TTF to this compound can be almost unity, influencing the system's ferroelectric and magnetic properties fishersci.fi.
Electron transfer in quinones, including this compound, typically involves successive one-electron transfers, leading to the formation of radical anions and then dianions nih.gov. The energetics of these electron transfer processes, often characterized by charge-transfer bands in absorption spectra, are crucial for understanding the reactivity and stability of the resulting complexes easychem.orgfishersci.ca.
Nucleophilic Addition Mechanisms
Computational studies have shed light on the mechanisms of nucleophilic addition reactions involving this compound. This compound reacts with nucleophiles, such as amines and triphenylphosphoniocyclopentadienide, through specific pathways. For instance, reactions of this compound with amines are shown to proceed via a 1,4-addition in a Michael fashion uni.lu. This initial addition is often followed by a rearrangement to a substituted hydroquinone (B1673460) and subsequent oxidation uni.lu.
The disubstitution of this compound (and chloranil) with triphenylphosphoniocyclopentadienide has been kinetically studied, suggesting a two-step mechanism nih.gov. The first step involves an addition to form a polar betaine (B1666868) intermediate. This is followed by an elimination of hydrogen halide, with activation parameters strongly indicating an E₁ type loss of halide nih.gov. Computational modeling helps to delineate these steps and understand the energetic landscape of such complex reaction pathways.
The following table lists key intermediates and their formation in nucleophilic addition to this compound:
| Reaction Type | Nucleophile | Intermediate Formed | Key Step |
| 1,4-Addition | Amines | Michael adduct | Rearrangement & Oxidation uni.lu |
| Disubstitution | Triphenylphosphoniocyclopentadienide | Polar betaine | E₁ elimination of HX nih.gov |
Prediction of Spectroscopic Properties through Computational Chemistry
Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules like this compound, offering a complementary approach to experimental methods. Techniques such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are frequently employed to model electronic structures and predict spectral responses.
For this compound, time-resolved resonance Raman (TR3) spectroscopy, combined with DFT calculations and wave packet dynamics, has been utilized to investigate the structure of its triplet excited state. This integrated approach allowed for a detailed understanding of the resonant excited state's structure and mode-specific displacements. Furthermore, transition dipole moments and the energy separation between the T1 and Tn states were derived from time-dependent DFT calculations. Through these computational simulations, the observed T1→Tn absorption spectrum of this compound was assigned to the 3Bg→3Bu transition. acs.orgmdpi.com
Beyond specific excited states, computational models can predict a wide array of spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), ultraviolet-visible (UV-vis), electronic circular dichroism (ECD), vibrational circular dichroism (VCD), and Raman spectra. researchgate.net These predictions, when performed with appropriate methods and basis sets, can closely align with experimental data, thereby enhancing the understanding of molecular structures and their reactivity. researchgate.netrsc.orguobaghdad.edu.iquobaghdad.edu.iq
Analysis of Intermolecular Interactions and Charge Transfer
This compound's electron-deficient nature, owing to its quinone framework and multiple bromine substituents, makes it an effective electron acceptor, leading to its involvement in various intermolecular interactions, particularly charge-transfer phenomena.
This compound acts as a π-electron acceptor in the formation of charge-transfer (CT) complexes. csic.eswpmucdn.com Studies have explored its interactions with diverse electron donors, such as tetrathiafulvalene (TTF) and purine (B94841) derivatives including adenine, guanine, xanthine, and inosine. csic.eswpmucdn.com In the case of the 2:1 tetrathiafulvalene-bromanil complex, (TTF)2-BA, a charge-transfer of approximately 0.2 electrons (e) between the donor and acceptor molecules has been estimated based on molecular geometries.
Spectroscopic investigations of these CT complexes, often conducted in solvents like ethanol, allow for the determination of several key physical parameters. These include the equilibrium constant (KCT), the change in standard free energy (ΔG°), the molar extinction coefficient (εCT), the absorption band energy (hνCT) of the CT complexes, the ionization potential of the donors (IP), the oscillator strength (fCT), the transition dipole moment (μCT), and the resonance energy (ER). csic.eswpmucdn.com For instance, the interaction between rosuvastatin (B1679574) calcium and this compound also leads to the formation of colored CT complexes, exhibiting specific absorption maxima, such as 498 nm. researchgate.net
Halogen Bonding Interactions
Halogen bonding (XB) is a significant noncovalent interaction characterized by a directional attraction between an electrophilic region on a covalently bonded halogen atom (known as a σ-hole) and a negative site, such as a lone pair of a Lewis base or the π-electrons of an unsaturated system. Bromine atoms, being highly polarizable, are effective participants in such interactions.
Computational methods, including DFT, are instrumental in examining the nature and strength of these interactions. wpmucdn.com The strength of halogen bonds can be modulated considerably by altering the characteristics of both the XB donor and acceptor. wpmucdn.com Bromosubstituted electrophiles, which encompass this compound, are known to form Br…Cl halogen bonds with chloride anions. The lengths of these Br…Cl interactions have been observed to range from 3.0 Å to 3.25 Å. These halogen bonding interactions typically involve a minor degree of charge transfer and have a negligible impact on the intramolecular bond lengths within the electrophilic species. wpmucdn.com
π-Stacking Interactions in this compound Derivatives
π-Stacking interactions, which involve attractive noncovalent forces between aromatic rings, are crucial in supramolecular chemistry and materials science. Computational studies are vital for understanding these interactions, especially in systems with quinoid rings.
For this compound derivatives, specifically its semiquinone radical anion (p-tetrabromosemiquinone), π-stacked radical anion rings have been observed in the crystal structures of its potassium and rubidium salts. These π-stacked rings exhibit centroid separation distances of approximately 3.2 Å, with carbon-carbon contacts between contiguous rings being about 0.3 Å shorter than the sum of van der Waals radii. rsc.org This indicates significant attractive π-stacking interactions within these anionic derivatives, contributing to the stability and properties of the solid-state materials. Computational methods, such as ab initio and Density Functional Theory (DFT), are extensively used to calculate interaction energies and analyze the nature of π-stacking, often revealing contributions from dispersion forces, exchange repulsion, and electrostatic interactions.
Advanced Spectroscopic Characterization and Elucidation of Bromanil Systems
Time-Resolved Spectroscopy for Excited State Dynamics
Time-resolved spectroscopic techniques are indispensable for understanding the transient species and dynamic processes that occur following photoexcitation of Bromanil. These methods offer a window into the short-lived excited states, revealing their structures and evolution over time.
Time-Resolved Resonance Raman (TR3) spectroscopy has been effectively utilized to investigate the structure of the triplet excited state of this compound (tetrabromo-p-benzoquinone). This technique provides vibrational fingerprints of transient species, allowing for the determination of their geometries and electronic configurations. Experimental TR3 spectra of this compound's triplet excited state have been simulated using parameters derived from density functional theoretical (DFT) calculations and wave packet dynamics aip.orgaip.orgresearchgate.net. This combined approach facilitated a detailed understanding of the structure and mode-specific displacements within the resonant excited state aip.orgaip.org.
For instance, studies on this compound in carbon tetrachloride have identified specific Raman bands in the triplet excited state, observed at 1561, 1396, 1178, and 961 cm⁻¹ researchgate.net. The bands at 1561, 1396, and 961 cm⁻¹ were assigned to fundamentals of a_g symmetry researchgate.net. The simulations provided valuable additional information on the structure of these transient states, aiding in the elucidation of structure-reactivity correlations aip.org. The transition dipole moments and the energy separation of the T₁ and T_n states were obtained from time-dependent DFT calculations, with the observed T₁→T_n absorption spectrum assigned to the ³B_g→³B_u transition aip.orgresearchgate.net. In the triplet excited state of this compound, nearly equal displacements were observed along all stretching coordinates, contrasting with p-benzoquinone where initial dynamics are along C=C stretching and C-H bending modes oup.comoup.com.
Ultrafast transient absorption spectroscopy (TAS) is a powerful technique for studying photophysical and photochemical reactions occurring on femtosecond to nanosecond timescales nih.gov. While specific detailed research findings focusing solely on this compound's excited state dynamics via TAS were not extensively detailed in the provided search results, the technique is crucial for characterizing the transient absorption bands that are often used in conjunction with TR3. For this compound, the maximum of the triplet-triplet absorption band was observed around 515 nm, which was probed by a 512 nm laser in TR3 experiments to obtain the Raman spectrum researchgate.net. This highlights the complementary nature of TAS in identifying and characterizing the transient states that TR3 then structurally probes. TAS broadly allows for the real-time monitoring of energy and charge transfer processes, distinguishing between different transient species based on their distinct absorption kinetics arxiv.orgrsc.org.
Advanced NMR Techniques for Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for both structural elucidation and the study of molecular dynamics in solution and solid states. For this compound, NMR has been employed to confirm its structure and investigate its behavior in complexes.
In the synthesis of mesomeric betaine (B1666868) compounds, this compound (tetrabromo-1,4-benzoquinone) was used in a quaternization reaction with 1-butylimidazole (B119223), yielding a dipole compound whose structure was verified by ¹H and ¹³C NMR spectroscopy, along with X-ray single-crystal analysis and IR spectroscopy d-nb.info. The NMR spectra confirmed the presence of characteristic signals for the imidazolium (B1220033) protons and the butyl moiety d-nb.info.
Furthermore, NMR spectroscopy has been applied to study the magnetic excitations and phase transitions in charge-transfer complexes involving this compound, such as the tetrathiafulvalene-bromanil (TTF-BA) system. ¹H-NMR spectroscopy revealed a nonmagnetic transition with a ferroelectric order at 53 K in TTF-BA, marked by sharp drops in the NMR shift and nuclear spin relaxation rate aps.org. Analysis of these NMR parameters indicated that the paramagnetic spin susceptibility in TTF-BA is substantially suppressed, suggesting cooperation between spin-lattice coupling and ferroelectric instability in promoting precursory polar singlet formation aps.org. Solid-state NMR (ssNMR) is particularly valuable for studying molecular motions and structures in solid materials, including cocrystals, where solution NMR might be limited by solubility or molecular size acs.orgbmrb.ioanr.fr. While direct ssNMR data for this compound itself were not found, its application in related cocrystal systems suggests its potential for detailed dynamic studies within this compound's solid-state forms and complexes.
X-ray Diffraction and Neutron Diffraction for Solid-State Structures
X-ray and neutron diffraction techniques are fundamental for determining the precise atomic arrangements and intermolecular interactions in the solid state, offering crucial insights into crystal packing and bonding characteristics of this compound and its complexes.
Single-crystal X-ray diffraction (SC-XRD) is a primary method for determining the three-dimensional structure of molecules in crystals, providing atomic positions, interatomic distances, and angles uni-ulm.de. The crystal structure of this compound itself was determined by X-ray diffraction, revealing that it is isomorphous with chloranil (B122849) (tetrachloro-1,4-benzoquinone) jps.jp. Early studies established the cell constants for this compound as a₀=8.624 Å, b₀=6.17 Å, c₀=9.02 Å, and β=74.2°, with two molecules per unit cell and a space group of P2₁/a (C2) jps.jp. Each this compound molecule in the crystal exhibits a center of symmetry jps.jp.
SC-XRD has been extensively used to characterize charge-transfer complexes involving this compound. For instance, the crystal structure of the 2:1 charge-transfer complex of tetrathiafulvalene (B1198394) (TTF) and this compound [(TTF)₂-BA] has been determined at various temperatures (room temperature, 100 K, and 25 K) csic.esnih.goviucr.org. These studies showed that no structural phase transition occurs in the studied temperature range, and the crystal is composed of TTF-BA-TTF sandwich trimers csic.esnih.gov. An estimation of charge transfer between the donor (TTF) and acceptor (this compound) molecules was proposed to be approximately 0.2 electron, based on comparisons with the molecular geometries of isolated TTF and this compound molecules csic.esnih.gov. The molecular packing in this complex features layers of orthogonal trimers, where each this compound molecule is surrounded by four TTF molecules, forming a cage-like motif csic.es. High-resolution X-ray diffraction studies on the 1:1 mixed-stack TTF-Bromanil complex also investigated a temperature-induced phase transition at 53 K, characterized by a dimeric distortion of the donor-acceptor stack, though this dimerization did not alter the charge transfer between molecules aps.org.
Electron density analysis, typically derived from high-resolution X-ray diffraction data, is a powerful technique for experimentally determining the exact nature of halogen bonding in the solid state anr.fr. This method provides an accurate model of the electron density distribution in both molecular and intermolecular regions anr.fr. Halogen bonding (XB) is a non-covalent interaction characterized by an attraction between an electrophilic region on a halogen atom (Lewis acid) and a Lewis base taylorandfrancis.commdpi.com. This electrophilic region, known as the "σ-hole," is an area of positive electrostatic potential located along the extension of the covalent R-X bond taylorandfrancis.commdpi.com.
This compound, as a perhalogenated quinone, is a prime example of a system where bromine atoms can act as halogen bond donors anr.fr. Electron density analysis allows for the topological analysis of electron density at bond critical points, providing insights into the strength and directionality of these interactions taylorandfrancis.comnih.gov. The strength of halogen bonding is influenced by the electron-withdrawing substituents on the halogen-bearing molecule and the polarizability of the halogen atom (I > Br > Cl) anr.frtaylorandfrancis.commdpi.com. Studies focusing on brominated systems have used electron density analysis to dissect the electric quadrupolar effect and polarization effect operating in halogen bonding, providing a "fingerprint" of the electronic structural origin of these intermolecular interactions nih.gov. This detailed analysis helps in understanding how this compound participates in and influences supramolecular architectures through halogen bonding.
Supramolecular Chemistry and Crystal Engineering of Bromanil
Design and Synthesis of Bromanil-Based Supramolecular Architectures
The design and synthesis of supramolecular architectures incorporating this compound are largely predicated on its robust electron-accepting nature, which facilitates the formation of charge-transfer (CT) complexes csic.estubitak.gov.trnih.gov. These CT complexes serve as foundational building blocks for more complex supramolecular structures nih.govmdpi.com. For instance, this compound has been utilized in the synthesis of heterocyclic mesomeric betaines through quaternization reactions with compounds such as 1-butyl-1H-imidazole, yielding structures capable of further supramolecular engagement d-nb.info. The synthetic approach typically involves reacting this compound with electron-donor molecules in suitable solvents, leading to the self-assembly of ordered supramolecular arrangements d-nb.infopsu.edu.
Host-Guest Recognition with this compound
This compound actively participates in host-guest recognition phenomena, driven primarily by charge-transfer and hydrophobic interactions. Research has explored the binding capacity of humic acids and hymatomelanic acids with this compound imist.ma. While donor-acceptor interactions contribute minimally, intermolecular hydrophobic interactions are identified as the predominant force in the formation of supramolecular structures between the aromatic "core" of humic acids and this compound imist.ma. Similarly, this compound molecules have been observed to be included within the structures provided by asphaltene molecules, indicating a host-guest relationship where asphaltene functions as a π-donor acs.org. The formation constants (K) for these complexes are notably high, comparable to those reported for other supramolecular or inclusion complexes acs.org.
Table 1: Binding of this compound with Humic and Hymatomelanic Acids
| Acid Type | Binding Percentage (%) | Leading Interaction Type |
| Humic Acids | ≤ 18 imist.ma | Hydrophobic imist.ma |
| Hymatomelanic Acids | ≤ 18 imist.ma | Hydrophobic imist.ma |
Self-Assembly Processes Involving this compound
The inherent ability of this compound to form charge-transfer complexes is central to its self-assembly processes, which give rise to diverse crystal packing motifs. For example, in charge-transfer cocrystals involving 1,5-diaminonaphthalene (DAN) as an electron donor, this compound (BA) typically forms mixed-stack arrangements, where the this compound molecule exhibits an overlap with half of the DAN molecule nih.govnih.govacs.org. In contrast, with stronger donors such as 1,6-diaminopyrene (B88504) (DAP), this compound complexes can exhibit n-channel transport characteristics nih.govnih.gov. The self-assembly of these complexes is primarily guided by robust charge-transfer interactions, frequently augmented by auxiliary hydrogen and halogen bonds researchgate.net.
A notable illustration is the 2:1 charge-transfer complex of tetrathiafulvalene (B1198394) (TTF) and this compound, denoted as (TTF)2-BA csic.esiucr.org. This complex self-assembles into crystal structures characterized by TTF-BA-TTF sandwich trimers csic.es. Within these crystalline layers, each this compound molecule is symmetrically surrounded by four TTF molecules: two from its own trimer and two from adjacent orthogonal trimers, forming a distinctive cage-like motif centered on the this compound molecule csic.es. These intricate self-assembly processes are critical for comprehending and controlling the macroscopic physical properties of the resultant materials csic.es.
Crystal Engineering Strategies for Tailoring this compound Solid-State Properties
Crystal engineering, defined as the understanding and deliberate manipulation of intermolecular interactions, represents a pivotal strategy for tailoring the solid-state properties of this compound and its various complexes anr.frresearchgate.netsoton.ac.uk. By precisely controlling the crystal packing, researchers can exert influence over the electronic, magnetic, and optical attributes of the materials csic.esnih.govacs.org. This compound's halogen atoms and quinone structure provide multiple sites for engaging in directional non-covalent interactions, rendering it a valuable component in advanced crystal design anr.frresearchgate.netmdpi.com.
Co-crystallization with this compound
Co-crystallization is a primary methodology employed to generate new solid forms with this compound, frequently resulting in the formation of charge-transfer cocrystals. This compound has been co-crystallized with a variety of electron donors, including 1,5-diaminonaphthalene (DAN) and 1,6-diaminopyrene (DAP), to produce donor-acceptor cocrystals researchgate.netnih.govnih.govacs.orgacs.org. These cocrystals can adopt different stacking arrangements, such as mixed stacks or segregated stacks, depending on the specific donor molecule and the interplay of other intermolecular forces researchgate.netnih.govacs.orgacs.org. For instance, DAN-Bromanil cocrystals typically form mixed-stack arrangements, which are further stabilized by N-H···O and C-H···O hydrogen bonds researchgate.netacs.org. The ionicity (ρ) of these mixed-stack DAN-Bromanil cocrystals has been experimentally determined to be approximately 0.23 e, signifying a substantial degree of charge transfer researchgate.net.
Table 2: Ionicity of 1,5-Diaminonaphthalene (DAN) Cocrystals with Tetrahalo-1,4-benzoquinones
| Acceptor | Halogen | Ionicity (ρ) researchgate.net | Stacking Motif researchgate.netacs.org | Auxiliary Interactions researchgate.netacs.org |
| Fluoranil | F | - | Mixed | N-H···O, C-H···O |
| Chloranil (B122849) | Cl | 0.27 e | Mixed | N-H···O, C-H···O |
| This compound | Br | 0.23 e | Mixed | N-H···O, C-H···O |
| Iodanil | I | Very small | Segregated | I···N Halogen Bond |
Role of Halogen Bonding in Crystal Packing
Halogen bonding (XB), a highly directional non-covalent interaction where a halogen atom acts as an electrophile, plays a pivotal role in guiding the crystal packing of systems containing this compound anr.frresearchgate.netmdpi.commdpi.com. The strength and pronounced directionality of halogen bonds can be comparable to, or even exceed, those of hydrogen bonds, establishing them as effective tools in the realm of crystal engineering anr.fr. In the context of this compound, the bromine atoms are capable of forming C-Br•••X interactions, where X can be another halogen atom or a Lewis base anr.fr. These interactions originate from the anisotropic distribution of electron density around the halogen nucleus, characterized by a region of positive electrostatic potential (known as the σ-hole) located along the extension of the C-Br covalent bond axis anr.frmdpi.com.
Control of π-Stacking in this compound Salts
The precise control over π-stacking interactions is paramount for fine-tuning the electronic and magnetic properties of this compound salts and its charge-transfer complexes nih.govacs.orgirb.hr. π-stacking involves the face-to-face arrangement of aromatic rings, which facilitates intermolecular orbital overlap and subsequent charge delocalization within the solid state nih.govirb.hr.
In the crystal structures of alkali salts of tetrabromosemiquinone (this compound) anion radicals, distinct π-stacked radical anion rings are frequently observed irb.hrresearchgate.netrsc.org. For instance, in the potassium tetrabromosemiquinone acetone (B3395972) solvate, a pair of π-stacked radical anion rings forms with remarkably short ring centroid separation distances of approximately 3.2 Å, and carbon-carbon contacts that are notably shorter (by 0.3 Å) than the sum of their van der Waals radii irb.hrresearchgate.net. This close stacking arrangement promotes the spin-coupling of unpaired electrons between contiguous radical anion rings, leading to diamagnetic properties in the crystals irb.hrresearchgate.netrsc.org.
The subtle modulation of π-stack separation distances in semiquinone radicals, including those derived from this compound, directly impacts their magnetic and electrical properties acs.org. For example, salts of tetrabromosemiquinone radical anions with organic cations such as N-methylpyridinium (N-MePy) can form π-stacks of equidistant semiquinone radical anions, which in turn influences their semiconducting behavior and magnetic characteristics acs.org. The ability to precisely control these π-stacking interactions through judicious crystal engineering offers a powerful pathway for the design and development of novel functional materials with tailored properties acs.org.
Table 3: Characteristics of π-Stacking in Tetrabromosemiquinone Radical Anion Salts
| Salt Type | Stacking Motif | Centroid Separation Distance (Å) irb.hrresearchgate.net | Carbon-Carbon Contact (vs. vdW radii) irb.hrresearchgate.net | Magnetic Property irb.hrrsc.org |
| Potassium Tetrabromosemiquinone Acetone Solvate | π-stacked dimers | ~3.2 | 0.3 Å shorter | Diamagnetic |
| N-Methylpyridinium Tetrabromosemiquinone acs.org | π-stacks | Equidistant | - | Semiconducting |
Charge Transfer Complexes and Radical Anions in Supramolecular Systems
The ability of this compound to accept electrons makes it a key component in the construction of charge transfer complexes and the generation of radical anions. These phenomena are crucial in areas ranging from analytical chemistry to materials science, influencing optical and electronic properties.
Formation and Stability of this compound Charge-Transfer Complexes
This compound readily forms charge transfer complexes with a variety of electron-donating molecules. These complexes typically involve the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of this compound.
Studies have shown that this compound forms 1:1 stoichiometric charge transfer complexes with tertiary amines, such as triethylamine, tributylamine (B1682462), and trioctylamine, in solvents like 1,2-dichloroethane (B1671644) niscpr.res.in. The stability of these complexes is influenced by the chain length of the amine, with shorter chain amines generally forming more stable complexes (triethylamine > tributylamine > trioctylamine) niscpr.res.in. This observation can be attributed to steric effects, where the larger size of bromine in this compound, compared to chlorine in chloranil, can increase the activation energy and reduce the reaction rate due to increased N-bonded energy of compression in the transition state niscpr.res.in. Furthermore, chloranil-tertiary amine complexes tend to be more stable than their this compound counterparts due to the higher electronegativity of chlorine, which enhances the acceptor strength of the aromatic ring niscpr.res.in.
This compound also forms stable charge transfer complexes with various pharmaceutical compounds, including fluoroquinolones (e.g., ciprofloxacin, ofloxacin, norfloxacin) thescipub.comnih.govnih.gov, catecholamines (levodopa, methyldopa (B1676449), dopamine) researchgate.net, and rosuvastatin (B1679574) calcium mdpi.com. The stoichiometry of these complexes is frequently found to be 1:1 (donor:acceptor) researchgate.netuobaghdad.edu.iqresearchgate.net. The stability of CT complexes is also influenced by solvent polarity, with greater stability often observed in less polar solvents researchgate.net.
In specific supramolecular architectures, such as the 2:1 tetrathiafulvalene (TTF)-bromanil complex, the this compound molecule is found to be trapped and coupled to four TTF molecules within a herringbone packing arrangement, forming orthogonal trimer units csic.es. In this complex, a partial charge transfer of approximately 0.2 electrons from TTF to this compound has been estimated based on molecular geometries csic.es.
Quantitative parameters for the formation of this compound charge transfer complexes with catecholamines (levodopa, methyldopa, and dopamine) have been determined spectrophotometrically, demonstrating significant molar absorptivities and stability constants.
| Compound (Donor) | Concentration Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Stability Constant (L·mol⁻¹) |
| Levodopa (B1675098) | 0.2 – 3.5 | 38222 | 4.72 x 10³ |
| Methyldopa | 0.1 – 4.0 | 41474 | 4.77 x 10³ |
| Dopamine (B1211576) | 0.2 – 2.5 | 48202 | 1.72 x 10³ |
| Data adapted from researchgate.net. |
Spectroscopic Signatures of Charge Transfer (e.g., UV-Vis, Fluorescence, EPR)
The formation of charge transfer complexes involving this compound is typically characterized by distinct changes in their spectroscopic profiles, providing evidence of electron density redistribution.
UV-Vis Spectroscopy: this compound itself exhibits absorption bands, for instance, at 312 nm in 1,2-dichloroethane niscpr.res.in. Upon the formation of charge transfer complexes, new absorption bands, often referred to as charge transfer (CT) bands, emerge in the visible region of the UV-Vis spectrum. These bands are absent in the individual donor and acceptor components and are characteristic of the intermolecular electron transfer niscpr.res.in. For example, this compound complexes with tertiary amines show new absorption bands at 390 nm (triethylamine), 450 nm (tributylamine), and 445 nm (trioctylamine) niscpr.res.in. Complexes with catecholamines produce green-colored products with absorption maxima around 741 nm for levodopa and 738 nm for methyldopa and dopamine researchgate.net. Similarly, complexes with rosuvastatin calcium show distinct absorption maxima mdpi.com. The intensity of these CT bands can be very high, sometimes necessitating dilution for accurate measurement, as concentrated solutions may appear opaque maynoothuniversity.ie. A downward shift in the carbonyl stretching frequencies (CO) in the infrared (IR) spectra of this compound CT complexes is also consistent with the quinone accepting electron density onto the ring, leading to a decrease in the bond order of the organic carbonyls maynoothuniversity.ie.
Fluorescence Spectroscopy: Charge transfer complexation with this compound can significantly impact fluorescence properties. In the case of fluoroquinolones, the formation of CT complexes with this compound leads to a substantial enhancement of fluorescence intensity, often by 29-36 times compared to the uncomplexed monomers nih.gov. These complexes typically exhibit excitation maxima ranging from 275 to 290 nm and emission maxima from 450 to 470 nm thescipub.com. This enhanced fluorescence forms the basis for highly sensitive spectrofluorimetric methods used in analytical applications thescipub.comnih.gov.
EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for detecting and characterizing radical anions, including the this compound radical anion (p-tetrabromosemiquinone). This compound radical anions are known for their stability and have been extensively studied using EPR iucr.orgacs.org. EPR is particularly useful for investigating the spin dynamics of radical anions generated through photoinduced electron transfer processes researchgate.net. Reactions between this compound and aliphatic amines, which involve electron transfer, result in paramagnetic products that can be detected and studied by ESR (EPR) spectroscopy scribd.com.
Photochemical Generation and Dynamics of this compound Radical Anions
This compound radical anions, specifically p-tetrabromosemiquinone, are recognized for their inherent stability iucr.org. These radical anions can be generated photochemically through photoinduced electron transfer (PET) reactions.
In systems involving this compound as an electron acceptor, irradiation with light can induce electron transfer from an excited donor molecule to this compound, leading to the formation of the this compound radical anion grafiati.com. For instance, in the presence of a porphyrin complex, photoinduced electron transfer occurs from the porphyrin anion radical to the neutral polymer molecule, particularly in the long-wavelength part of the spectrum (above 540 nm) grafiati.com.
The dynamics of these photochemically generated radical anions are often characterized by their lifetimes. While specific lifetimes for this compound radical anions are not detailed in all contexts, studies on similar excited radical anions (e.g., aromatic diimides, cyanoanthracene radical anions) indicate lifetimes ranging from a few picoseconds to hundreds of picoseconds mdpi.com. Techniques such as transient absorption spectroscopy and pulsed Fourier Transform EPR (FT-EPR) spectroscopy are employed to investigate the spin dynamics and kinetic parameters of radical anions formed via photoinduced electron transfer researchgate.net. The color change observed in freshly prepared semiquinone crystals (from red to green) is attributed to the disproportionation of these radicals into a quinhydrone-like substance iucr.org.
Advanced Applications of Bromanil in Materials Science
Organic Electronics and Optoelectronics
Bromanil plays a crucial role in the realm of organic electronics and optoelectronics, primarily through its participation in charge-transfer (CT) complexes. These complexes are fundamental to the operation of various organic electronic devices, leveraging the controlled transfer of charge between donor and acceptor molecules.
Organic Semiconductors and Conductors Utilizing this compound
This compound acts as a potent electron acceptor in the formation of organic semiconductors and conductors. It forms charge-transfer complexes with electron-donating molecules such as tetrathiafulvalene (B1198394) (TTF) and tetramethyltetrathiafulvalene (B12092115) (TMTTF). These complexes are extensively studied for their unique electrical and magnetic properties fishersci.nofishersci.nosigmaaldrich.cnchem960.comcsic.esaip.orgnih.gov.
For instance, the tetrathiafulvalene-bromanil (TTF-BA) complex, specifically in a 2:1 stoichiometry, has been structurally characterized, revealing a charge transfer of approximately 0.2 electrons from the TTF donor molecules to the this compound acceptor molecules csic.es. The crystal packing and intermolecular interactions within these complexes are critical in determining their electrical conductivity csic.es.
Another notable example is TMTTF-bromanil, which exhibits properties characteristic of a magnetic semiconductor, influenced by appreciable Coulomb interactions fishersci.nochem960.com. Studies on the infrared absorption spectra of TMTTF-bromanil complexes at various temperatures have provided insights into electron-molecular vibration (EMV) interactions, linking spectral features to the degree of dimerization of donor stacks and suggesting their behavior as strongly correlated magnetic semiconductors chem960.com. The electrical conductivity of these complexes can vary significantly depending on the specific donor and the degree of charge transfer aip.org.
Photovoltaic Devices with this compound Components
This compound contributes to the development of photovoltaic devices, primarily by enhancing charge separation and transport mechanisms. Its electron-accepting nature makes it suitable for integration into active layers of organic solar cells.
Research has demonstrated that doping carbonaceous films with this compound can significantly enhance the photoresponse of junctions formed with p-type silicon substrates, leading to an approximate tenfold increase in photoresponse tcichemicals.com. This enhancement is partly attributed to an increase in the surface roughness of the carbonaceous films and improved dissociation of excitons within these films upon this compound doping tcichemicals.com.
Charge-transfer complexes, where this compound serves as an electron acceptor, are integral to the fundamental operation of organic photovoltaic (OPV) devices scilit.combeilstein-journals.orgscribd.comosti.govnrel.govenergy.gov. Recent advancements in organic solar cells highlight the potential of brominated small molecule acceptors. By strategically incorporating bromine into the central units of acceptor molecules, researchers have achieved power conversion efficiencies exceeding 19% nih.gov. This approach enhances intermolecular packing, crystallinity, and dielectric constant, paving the way for high-performance organic solar cells, even with thicker active layers nih.gov. While this specific study does not directly name this compound, it underscores the broader significance of brominated quinone derivatives as electron acceptors in this field.
Organic Light-Emitting Transistors (OLETs)
Organic Light-Emitting Transistors (OLETs) represent an emerging class of optoelectronic devices that seamlessly integrate the electrical switching capabilities of transistors with light emission energy.govfishersci.comuni-duesseldorf.denih.govchemrxiv.org. These devices require active materials that possess both high carrier mobility and strong solid-state emission properties fishersci.com.
While direct applications of this compound as a core component in OLETs are not explicitly detailed in current research findings, its established role as a powerful electron acceptor in charge-transfer complexes positions it as a potential building block or dopant for the development of high-performance organic electronic and optoelectronic materials sigmaaldrich.cnnih.govscilit.comresearchgate.net. The ongoing focus in OLET research is on synthesizing and characterizing emissive organic semiconductors with improved charge transport characteristics to achieve higher device efficiencies and enable novel photonic applications energy.govuni-duesseldorf.de. This compound's electron-accepting properties could be leveraged in the design of such advanced materials, contributing to the crucial charge-transfer processes necessary for OLET functionality.
Sensor Technologies Based on this compound
This compound's chemical properties, particularly its electron-accepting nature and ability to participate in charge-transfer interactions, make it suitable for various sensor technologies, including optical and electrochemical platforms.
Optical Sensors for Molecular Recognition
This compound has been explored in the context of optical sensors, especially those relying on molecular recognition and photoinduced charge transfer mechanisms. In photochemical reactions, this compound functions as an electron acceptor, facilitating electron phototransfer processes, such as those observed in porphyrin complexes nrel.gov. This capability is directly relevant to the design of optical sensors, which operate by detecting changes in light signals (e.g., absorption or fluorescence) resulting from the interaction between a molecular recognition element and a specific analyte beilstein-journals.orgnih.govnih.govuni.lunih.govnih.gov.
The principle of photoinduced charge transfer (PCT) is a key mechanism in optical sensors, where electron exchange between a fluorophore (donor) and an analyte (acceptor) alters fluorescence signals beilstein-journals.org. This compound's electron affinity makes it a candidate for integration into sensing platforms where such charge-transfer interactions are utilized to detect target molecules. The ability of this compound to form specific charge-transfer complexes can be exploited to create selective optical responses for molecular recognition applications.
Electrochemical Sensors and Biosensors Utilizing this compound
This compound's electrochemical properties have been investigated for sensor development. Cyclic voltammetric studies have explored its redox behavior, which is fundamental to electrochemical sensing nih.govuobaghdad.edu.iq. A sensitive electrochemical sensor method has been reported for rapid determination based on the formation of a brown-colored charge-transfer complex with p-Bromanil in an alkaline medium, achieving detection within 1.07 minutes uobaghdad.edu.iq. This demonstrates this compound's utility in developing analytical methods based on its chemical reactivity and electron-accepting characteristics.
Furthermore, this compound has been identified as an inhibitor or retarder in certain chemical reactions, a property that could be harnessed in specific sensor designs sigmaaldrich.com. In the broader field of biosensors, which are a specialized type of electrochemical sensor, biological components are integrated with transducers for highly specific molecular recognition nih.govnih.govnih.govbiorxiv.orgfrontiersin.org. The observation that this compound can selectively bind to specific subunits, such as the H-subunit in a photoreaction center, suggests its potential for applications in biosensing where precise molecular recognition is required aip.org. This binding capability could be leveraged to create electrochemical biosensors that detect specific biological analytes by inducing a measurable electrochemical signal change.
Responsive Materials and Smart Systems Incorporating this compound
This compound has been explored as a key component in the development of responsive materials and smart systems, primarily through its integration into charge-transfer (CT) complexes. A notable example is the tetrathiafulvalene-p-bromanil (TTF-BA) complex, which exhibits ferroelectric properties. wikipedia.orgnih.govuni.lu Ferroelectricity, the ability of certain materials to exhibit a spontaneous electric polarization that can be reversed by an external electric field, is a highly desirable property for advanced electronic devices. nih.govfishersci.ca
Research into the TTF-BA system has revealed its potential as an organic ferroelectric material where magnetic spins are present on the constituent molecules. uni.lu This characteristic is particularly intriguing for the development of multiferroic materials, which combine both magnetic and ferroelectric orders, allowing for the control of magnetization by an electric field and vice versa. wikipedia.orguni.lufishersci.ca First-principles calculations have been employed to study the electronic structure of TTF-BA, indicating that two antiferromagnetic ordered states are more stable than the non-magnetic state. uni.lu The estimated spontaneous polarization values align closely with experimental observations. uni.lu Furthermore, the TTF-BA complex undergoes a magnetic phase transition accompanied by a dielectric peak anomaly around 50 Kelvin, below which the system becomes ferroelectric due to a dimeric distortion of the donor-acceptor stack. uni.lu
The broader field of responsive materials, in which this compound-containing systems contribute, encompasses those that react to various stimuli such as physical (e.g., temperature, light), chemical (e.g., pH), or biological cues. fishersci.comwikipedia.orgnih.gov Such "smart" materials are pivotal for next-generation diagnostics, drug delivery, and tissue engineering. fishersci.comwikipedia.orgresearchgate.net
Advanced Polymeric Materials with this compound Moieties
The incorporation of this compound into polymeric structures leads to advanced materials with tailored electronic and optical properties. This compound acts as an electron acceptor in the synthesis of various polymer systems. For instance, it has been reacted with poly(vinylimidazole) to yield functionalized polymer networks. uni.luuni.lu These reactions, often proceeding via 1,4-addition of an amine to the quinone, followed by rearrangement and oxidation, can lead to the formation of stable polymer structures.
Detailed research findings illustrate the synthesis of mesomeric betaine (B1666868) compounds, where p-bromanil reacts with 1-butylimidazole (B119223) to form a dipole compound, which serves as a model for further applications in polymer chemistry. uni.luuni.lu When reacted with different proportions of poly(vinylimidazole), this compound facilitates the formation of insoluble polymer networks, with nitrogen content increasing with higher amounts of poly(vinylimidazole). uni.lu
This compound also participates in the formation of polymer-bromanil complexes through charge transfer between the this compound molecule and amino groups within the polymer chain, as observed in systems involving propargylamine-based polymers containing porphyrin fragments. chemicalbook.com This charge transfer can lead to interesting photochemical properties, including electron phototransfer processes. chemicalbook.com The complexation in such systems can be quantified, with a 1:1 composition and a formation constant (K) of 3.8 × 10^2 L/mol reported for the polymer-bromanil complex in specific conditions. chemicalbook.com
Beyond its role in charge-transfer polymers, this compound has been utilized in the synthesis of water-soluble quinones with dibromo-p-benzoquinone cores and amino oligo(ethylene glycol) side chains, demonstrating its versatility in creating new polymeric architectures. Furthermore, this compound forms organic cocrystals with compounds like diaminonaphthalene (DAN) and diaminopyrene (DAP), which are investigated for their charge-transport characteristics in organic transistors, highlighting its relevance in organic electronics. uni.lu
Chiral Materials and Enantioselective Applications
This compound plays a significant role in the field of chiral materials and enantioselective applications, particularly in the design of host compounds for the resolution of racemic mixtures. It has been successfully employed in the preparation of chiral tetraol host compounds. researchgate.netglpbio.com These chiral tetraol derivatives, formed by the addition of lithium acetylide to this compound, chloranil (B122849), or benzoquinone, demonstrate high efficiency in resolving various racemic guest compounds through complexation. researchgate.netglpbio.com This capability is crucial for obtaining enantiomerically pure substances, which are of paramount importance in pharmaceuticals, agrochemicals, and fine chemical synthesis.
The ability to create intrinsically chiral surfaces or modify achiral materials with chiral adsorbates is a key area of research in enantioselective processes. This compound's structural features allow for its integration into host frameworks that can selectively interact with one enantiomer over another, facilitating their separation. The broader implications of chiral materials extend to molecular recognition, asymmetric catalysis, and the development of circularly polarized light devices.
Coordination Chemistry of Bromanil and Its Ligands
Bromanil as an Electron Acceptor Ligand in Coordination Complexes
This compound functions prominently as a π-electron acceptor ligand in various coordination complexes uobaghdad.edu.iqresearchgate.netmaynoothuniversity.ieresearchgate.net. Its inherent electron-deficient nature, attributed to the quinone moiety and the presence of four bromine atoms, allows it to readily accept electron density from electron-donating species, including metal centers or other organic donors irb.hr. This characteristic makes it a key component in the formation of charge-transfer (CT) complexes uobaghdad.edu.iqresearchgate.netmaynoothuniversity.ieresearchgate.net. In such complexes, electron transfer occurs from the donor molecule to this compound, often resulting in the formation of this compound radical anions researchgate.net. The electron-accepting strength of this compound can be quantified by its Lowest Unoccupied Molecular Orbital (LUMO) energy. For instance, calculated LUMO energies for this compound are approximately 2.549 eV (using the AM1 semi-empirical method) and 2.279 eV (using the PM3 semi-empirical method), indicating its capacity to accept electrons maynoothuniversity.ie.
Table 1: Calculated LUMO Energies of this compound
| Method | LUMO Energy (eV) |
| AM1 | 2.549 |
| PM3 | 2.279 |
Synthesis and Characterization of Metal-Bromanil Complexes
The synthesis of metal-bromanil complexes typically involves the reaction of this compound with appropriate metal salts in suitable solvents, often facilitated by reflux conditions to ensure complete complex formation mdpi.comsamipubco.comnih.gov. The resulting complexes are then subjected to a range of characterization techniques to confirm their structure, composition, and properties.
Common characterization methods include:
Spectroscopic Techniques:
UV-Visible (UV-Vis) Spectroscopy: Used to analyze electronic transitions, including characteristic charge-transfer bands that arise from donor-acceptor interactions within the complex mdpi.comsamipubco.comnih.govnih.govresearchgate.net.
Infrared (IR) Spectroscopy: Provides information about the vibrational modes of the coordinated this compound and other ligands, helping to identify the coordination sites and functional group changes upon complexation mdpi.comsamipubco.comnih.govresearchgate.netaip.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): While less common for paramagnetic metal complexes, it can be used for diamagnetic complexes or organic components to confirm molecular structure mdpi.comsamipubco.com.
Elemental Analysis: Crucial for determining the empirical formula and confirming the stoichiometry of the synthesized complexes mdpi.comsamipubco.comnih.govresearchgate.net.
Thermal Analysis: Techniques such as thermogravimetric analysis (TGA) are employed to study the thermal stability and decomposition pathways of the complexes mdpi.comnih.gov.
X-ray Crystallography: Provides definitive structural information, including precise bond lengths, angles, and intermolecular interactions within the crystal lattice, such as π-stacking interactions between this compound units researchgate.net.
Magnetic Susceptibility Measurements: Used to determine the magnetic moment of the complex, which offers insights into the number of unpaired electrons and the electronic configuration of the metal center, aiding in the elucidation of geometry mdpi.comsamipubco.comnih.govresearchgate.net.
Conductivity Measurements: Performed on solutions of the complexes to determine their ionic nature samipubco.comresearchgate.net.
Electronic and Magnetic Properties of this compound-Containing Coordination Compounds
The electronic and magnetic properties of coordination compounds containing this compound are intricately linked to the nature of the metal-ligand interactions and the charge transfer phenomena within the complex fiveable.me. These compounds can exhibit unique electronic spectra, with absorption bands indicative of electronic transitions and charge-transfer processes uobaghdad.edu.iqnih.gov.
This compound-containing systems can behave as strongly correlated magnetic semiconductors, where interactions between electrons and molecular vibrations (electron-molecular vibration, EMV) significantly influence their electronic properties aip.org. The magnetic behavior of these complexes is largely determined by the number of unpaired electrons on the metal ion and the spin-coupling interactions that occur within the molecular structure researchgate.netfiveable.me. For instance, in certain cases, spin-coupling between unpaired electrons within π-stacked semiquinone anion radical rings (derived from this compound) can lead to diamagnetic properties in the crystalline state researchgate.net. Furthermore, some charge-transfer complexes involving this compound, such as the TTF-bromanil (TTF-BA) complex, have demonstrated ferroelectric properties, where electronic polarization can be manipulated through electron transfer mechanisms, distinct from typical ion displacement nih.gov.
Applications in Molecular Magnetism and Spintronics
The unique electron-accepting nature of this compound and its ability to form coordination and charge-transfer complexes with tunable electronic and magnetic properties render its derivatives promising candidates for applications in the burgeoning fields of molecular magnetism and spintronics researchgate.netresearchgate.netamu.edu.plrsc.org.
Molecular Magnetism: Molecular magnets are defined by their magnetic centers, often transition metal ions, where magnetic interactions are confined within individual molecules amu.edu.pl. This compound, either as a direct ligand or as a component in extended structures like metal-organic frameworks (MOFs), can contribute to the design of materials with specific magnetic behaviors by facilitating or mediating magnetic coupling between metal centers researchgate.net. The exploration of MOFs incorporating such ligands is a focus for developing materials with exceptional magnetic and electric properties researchgate.net.
Spintronics: This field aims to exploit the spin of electrons in addition to their charge for novel electronic devices researchgate.netmdpi.com. This compound-containing compounds, particularly those that exhibit electron transfer and ferroelectric properties, are of significant interest for spintronic applications nih.govresearchgate.net. The capacity to control electron transfer and manipulate electronic polarization in these materials could pave the way for advanced functionalities in information storage and processing nih.govresearchgate.net. Organic charge-transfer complexes, including those incorporating this compound, are considered viable candidates for the development of magnetically controllable ferroelectric materials researchgate.net.
Reaction Mechanism Studies of Bromanil in Complex Systems
Electron Transfer Mechanisms in Bromanil Reactions
Electron transfer (ET) is a fundamental process in many chemical and biological reactions, involving the movement of an electron from a donor molecule to an acceptor molecule. nih.gov For this compound, its strong electrophilic nature makes it an excellent acceptor in ET reactions. These reactions can proceed through either an outer-sphere mechanism, where the electron tunnels between the donor and acceptor without any chemical bond formation, or an inner-sphere mechanism, where a bridging ligand connects the two reactants.
The kinetics of electron transfer reactions involving this compound are studied to determine reaction rates and elucidate mechanistic pathways. Techniques such as laser flash photolysis and stopped-flow spectrophotometry are employed to monitor the rapid formation and decay of transient species like radical ions. nih.gov
The rate of an ET reaction is influenced by several factors, including the reorganization energy (the energy required for structural changes in the reactants and solvent) and the Gibbs free energy change of the reaction. chemguide.co.uk In reactions with this compound, the formation of a radical anion (this compound•−) is a key step. The rate constants for electron transfer to this compound are typically high, often approaching the diffusion-controlled limit, especially with strong electron donors. dntb.gov.ua For instance, studies on similar halogenated quinones show that the reaction rates are highly dependent on the electron-donating ability of the other reactant.
Kinetic data from various studies on related systems highlight the efficiency of haloquinones as electron acceptors.
| Donor | Acceptor | Solvent | Rate Constant (k) (M⁻¹s⁻¹) |
| Various organic contaminants | Br• | Water (pH 7.0) | <10⁸ to 2.86 x 10¹⁰ |
| Various organic contaminants | Br₂•⁻ | Water (pH 7.0) | <10⁵ to 1.18 x 10⁹ |
| Triplet BPTC | Adenine | Water (4.7 < pH < 9.9) | 2.3 x 10⁹ |
| Triplet BPTC | Thymine | Water (4.7 < pH < 9.9) | 1.0 x 10⁹ |
This table presents kinetic data for electron transfer reactions involving bromine radicals and a benzophenone (B1666685) derivative, illustrating typical rate constants for powerful electron transfer agents. Specific kinetic data for this compound with a wide range of donors requires further dedicated study. nih.govresearchgate.net
In many reactions, the initial interaction between an electron donor and this compound leads to the formation of a charge-transfer (CT) complex. These complexes are characterized by a weak electronic interaction where a fraction of an electron's charge is transferred from the donor to the acceptor in the ground state. They are often brightly colored and can be detected using UV-Vis spectroscopy.
These CT complexes are not merely side products; they are often crucial intermediates on the reaction pathway to full electron transfer. The formation of the CT complex pre-organizes the donor and acceptor molecules, facilitating the subsequent electron transfer event upon thermal or photo-activation. Spectroscopic studies have identified the characteristic absorption bands of CT complexes involving this compound with various donors. For example, the complex between tetrathiafulvalene (B1198394) (TTF) and this compound has been structurally characterized, revealing the geometry of interaction and an estimated charge transfer of 0.2 electrons in the ground state. docbrown.info
| Donor | Acceptor | Solvent | Association Constant (K) (L mol⁻¹) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) |
| 2-amino-1,3,4-thiadiazole (B1665364) | This compound (BRL) | Chloroform | 75.3 | 1130 |
| 2-amino-1,3,4-thiadiazole | p-Chloranil (p-CHL) | Chloroform | 70.4 | 1000 |
| 2-amino-1,3,4-thiadiazole | o-Chloranil (o-CHL) | Chloroform | 65.2 | 890 |
This table showcases the thermodynamic parameters for the formation of charge-transfer complexes between 2-amino-1,3,4-thiadiazole and various haloquinone (B1663269) acceptors, including this compound. chemguide.co.uk
Nucleophilic Substitution Reactions Involving this compound
This compound can undergo nucleophilic substitution reactions, where one or more bromine atoms are replaced by a nucleophile. Due to the aromatic nature of the quinone ring, which is highly activated by the electron-withdrawing carbonyl and bromo substituents, these reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. iitd.ac.in
The SNAr mechanism involves two main steps:
Addition: The nucleophile attacks one of the electron-deficient carbon atoms bearing a bromine atom. This leads to the formation of a resonance-stabilized anionic intermediate, often called a Meisenheimer complex.
Elimination: The leaving group (bromide ion) is expelled from the intermediate, restoring the aromaticity of the ring and forming the substitution product.
Common nucleophiles that react with this compound include amines, thiols, and alkoxides. researchgate.netdocbrown.info For example, the reaction with amines can lead to the formation of aminobromoquinones. chemguide.co.ukdocbrown.infochemistryguru.com.sgyoutube.comyoutube.com The rate of these reactions is dependent on the strength of the nucleophile and the stability of the intermediate complex. libretexts.org Studies on other p-benzoquinones have shown that the reaction with sulfur nucleophiles can lead to mono- or di-substituted products through conjugated addition. researchgate.net For chloro-substituted benzoquinones, a direct nucleophilic vinylic substitution (SNV) mechanism has been observed. nih.gov
Photoinduced Electron Transfer (PET) in this compound Systems
Photoinduced electron transfer (PET) is a process where a molecule, upon absorbing light, is excited to a higher electronic state, which dramatically alters its redox properties, making it a much stronger oxidant or reductant. libretexts.org In PET systems involving this compound, this compound typically acts as the electron acceptor. A donor molecule is photoexcited, and the excited electron is then transferred to the ground state of the this compound molecule.
The general mechanism can be described as: D + hν → D * D + this compound → D•⁺ + this compound•⁻*
Here, D is the electron donor, and D* is its excited state. This process generates a charge-separated state consisting of the donor radical cation (D•⁺) and the this compound radical anion (this compound•⁻). The efficiency and kinetics of PET depend on the thermodynamics of the system, governed by the Rehm-Weller equation, and the distance and orientation between the donor and acceptor. nih.gov
The fate of the charge-separated state is critical. It can either undergo back electron transfer, which is an energy-wasting process that returns the system to the ground state, or it can initiate further chemical reactions. chemistryguru.com.sg Techniques like femtosecond transient absorption spectroscopy are used to study the ultrafast dynamics of charge separation and recombination in these systems. libretexts.org The kinetics of these processes are crucial for applications in areas like artificial photosynthesis and molecular electronics. nih.gov
Mechanistic Insights from Structure-Reactivity Correlations
Structure-reactivity correlations provide a quantitative understanding of how changes in the molecular structure of reactants affect reaction rates and equilibria. ornl.govresearchgate.net For reactions involving this compound, these correlations help to elucidate mechanisms by systematically varying the structure of the electron donor or nucleophile.
One of the most common tools for this is the Hammett equation, which relates the rate or equilibrium constant of a reaction to substituent constants (σ) that quantify the electron-donating or electron-withdrawing nature of substituents on the reactant. ornl.govwalisongo.ac.idsmu.edu
log(k/k₀) = ρσ
Where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
σ (sigma) is the substituent constant.
For electron transfer and nucleophilic substitution reactions with this compound, a large positive ρ value would be expected when varying substituents on the donor or nucleophile. This indicates that electron-donating groups on the donor/nucleophile, which increase its electron density, accelerate the reaction by stabilizing the positive charge that develops in the transition state. Conversely, the high reactivity of this compound itself can be attributed to the cumulative electron-withdrawing effect of its four bromine atoms and two carbonyl groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it highly receptive to electrons. These quantitative relationships are essential for predicting reactivity and optimizing reaction conditions for synthetic applications. researchgate.net
Bromanil in Analytical Chemistry and Advanced Detection Methods
Spectrophotometric Determination Methods Using Bromanil Complexation
Spectrophotometric methods utilizing this compound complexation are widely employed due to their simplicity, sensitivity, and cost-effectiveness. edu.krdijpronline.com These methods typically involve the formation of a colored product when this compound reacts with an electron-donating analyte, and the absorbance of this product is then measured at a specific wavelength. edu.krd
Charge-transfer (CT) complexation is a fundamental principle behind many this compound-based spectrophotometric assays. edu.krdijpronline.comtandfonline.commdpi.comniscpr.res.in In these reactions, this compound acts as a π-acceptor, receiving electron density from an n- or π-electron donor molecule, leading to the formation of a stable, often intensely colored, complex. thescipub.comtandfonline.commdpi.comniscpr.res.in The resulting absorption bands in the electronic spectrum are characteristic of the formed complex and are used for quantitative analysis. tandfonline.commdpi.com
For instance, this compound has been successfully used for the spectrophotometric determination of catecholamines such as levodopa (B1675098), methyldopa (B1676449), and dopamine (B1211576). edu.krdresearchgate.netturkjps.org The reaction with catecholamines forms green-colored products with maximum absorbance around 738-741 nm. edu.krdresearchgate.net These methods demonstrate good linearity over specific concentration ranges and high molar absorptivities, indicating high sensitivity. edu.krdresearchgate.net
| Analyte | Absorbance Wavelength (nm) | Concentration Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Correlation Coefficient (r) |
|---|---|---|---|---|
| Levodopa | 741 | 0.2 – 3.5 | 38222 | 0.9974 |
| Methyldopa | 738 | 0.1 – 4.0 | 41474 | 0.998 |
| Dopamine | 738 | 0.2 – 2.5 | 48202 | 0.998 |
Another application involves the determination of doxycycline, where this compound forms a colored complex in acetonitrile, quantified at 377 nm. ijpronline.com This method exhibits linearity from 1–50 µg/mL with a molar absorptivity of 1.5725 x 10⁴ L·mol⁻¹·cm⁻¹. ijpronline.com this compound has also been employed in the spectrophotometric determination of metoclopramide (B1676508) and rosuvastatin (B1679574) calcium, forming complexes with characteristic absorption maxima. tandfonline.commdpi.com The interaction of rosuvastatin calcium with this compound in acetonitrile, for example, results in a colored chromogen with an absorption maximum at 498 nm. mdpi.com
The formation of 1:1 this compound-catecholamine complexes has been confirmed through methods like continuous variation and mole ratio methods. edu.krd Similarly, epsilon aminocaproic acid (EACA) forms an n–π CT complex with this compound (TBBQ) in ethanol, showing a new characteristic absorption band at 352 nm. niscpr.res.in The apparent molar absorptivity for the EACA-bromanil complex is 1.16 × 10⁴ L·mol⁻¹·cm⁻¹. niscpr.res.in
Beyond absorption-based methods, this compound complexation can also lead to enhanced fluorescence, offering highly sensitive detection capabilities. thescipub.comnih.gov This phenomenon is particularly useful for analytes that exhibit weak native fluorescence or none at all. thescipub.comnih.gov
For instance, this compound has been successfully used to develop highly sensitive spectrofluorimetric methods for the analysis of various fluoroquinolone antibacterials, including ciprofloxacin, norfloxacin, and ofloxacin. thescipub.comnih.gov These drugs, acting as n-electron donors, react with this compound (a π-acceptor) to produce stable complexes whose fluorescence intensity is significantly enhanced (29-36 times greater than the corresponding monomers for some quinolones). thescipub.comnih.gov The drug-bromanil complexes typically show excitation maxima ranging from 275 to 290 nm and emission maxima from 450 to 470 nm. thescipub.com These methods provide rectilinear calibration graphs over low concentration ranges, demonstrating high sensitivity for pharmaceutical and biological fluid analysis. thescipub.comnih.gov
| Analyte Class | Excitation Maxima (nm) | Emission Maxima (nm) | Fluorescence Enhancement (vs. monomer) | Concentration Range (µg/mL) |
|---|---|---|---|---|
| Fluoroquinolones (general) | 275 – 290 | 450 – 470 | Significant (e.g., 29-36x for OFL, NOR, CIP) | 0.02 – 3.1 |
The formation of these complexes is confirmed by UV-Vis measurements, and the enhanced fluorescence is attributed to the charge-transfer interaction, often involving the lone pair of electrons from nitrogen atoms in the donor molecules to the this compound acceptor. thescipub.comnih.gov
Electrochemical Detection and Voltammetric Studies with this compound-Modified Electrodes
This compound's redox properties also make it suitable for electrochemical applications, particularly in the development of modified electrodes for enhanced detection. researchgate.netresearchgate.netresearcher.life When incorporated into electrode materials, this compound can facilitate electron transfer reactions, leading to improved sensitivity and selectivity for certain analytes. researchgate.netresearchgate.net
A notable application is the use of p-bromanil modified carbon paste electrodes (BMCPE) for the voltammetric determination of L-cysteic acid. researchgate.netresearchgate.net At a pH of 7.00, the oxidation of L-cysteic acid occurs at the surface of the BMCPE at a potential of approximately 100 mV vs. Ag|AgCl|KClsat, whereas it is electroinactive at a bare carbon paste electrode. researchgate.netresearchgate.net This electrocatalytic effect allows for the sensitive detection of L-cysteic acid, with linear concentration ranges observed using cyclic voltammetry (CV) and differential pulse voltammetry (DPV). researchgate.netresearchgate.net
| Analyte | Electrode Type | pH | Method | Linear Concentration Range | Detection Limit (M) |
|---|---|---|---|---|---|
| L-Cysteic Acid | p-Bromanil Modified Carbon Paste Electrode (BMCPE) | 7.00 | CV | 8.00 × 10⁻⁶ M – 6.00 × 10⁻³ M | 5.00 × 10⁻⁶ (2σ) |
| L-Cysteic Acid | p-Bromanil Modified Carbon Paste Electrode (BMCPE) | 7.00 | DPV | 5.2 × 10⁻⁷ M – 1.0 × 10⁻⁵ M | 4.00 × 10⁻⁷ (2σ) |
The modification of electrodes with this compound enhances the electrocatalytic oxidation of target compounds, making it a promising approach for developing highly sensitive and selective electrochemical sensors. researchgate.netresearchgate.netresearcher.life
Chromatographic Separations Using this compound Interactions
This compound's ability to form charge-transfer complexes can also be leveraged in chromatographic separations. The differential interactions between this compound and various analytes can influence their retention times and separation efficiency in chromatographic columns. capes.gov.br While direct examples of this compound as a stationary phase or mobile phase additive in widely used chromatographic techniques like HPLC or GC are less common in the provided search results, its strong electron-accepting nature suggests potential for selective interactions.
Historically, the absorption spectra of molecular complexes of aromatic compounds with p-bromanil have been studied, indicating the potential for selective interactions that could be exploited in separation science. capes.gov.broup.com The principle of charge transfer interaction between tetrahalo p-benzoquinones (like this compound) and polynuclear aromatic hydrocarbons has been investigated, suggesting a basis for chromatographic separation based on varying degrees of complexation. capes.gov.br
Advanced Spectroscopic Fingerprinting of this compound and its Adducts
Advanced spectroscopic techniques provide detailed insights into the structure, bonding, and interactions of this compound and its adducts. These methods are crucial for understanding the fundamental nature of the complexes formed and for validating analytical methodologies.
UV-Vis spectroscopy is commonly used to characterize the charge-transfer bands of this compound complexes, providing information on the stoichiometry and formation constants of the adducts. edu.krdijpronline.comthescipub.comtandfonline.commdpi.comniscpr.res.inacs.org For instance, the formation of 1:2 inclusion complexes between p-bromanil and coal-derived asphaltenes has been established using UV-Vis spectrophotometry, with absorption peaks correlating to the electron affinities of this compound. acs.org
Infrared (IR) and Raman spectroscopies can provide vibrational fingerprints of this compound and its complexes, revealing changes in bond strengths and molecular geometry upon adduct formation. While direct examples for this compound were not extensively detailed in the provided search results, these techniques are generally applied to study halogen-bonded non-covalent adducts, where charge transfer leads to characteristic shifts in vibrational bands. researchgate.net This allows for the detection of interactions and can help in ranking the electron-donor ability of compounds. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, can be used to study the structural changes and electron density shifts in donor molecules upon complexation with this compound. For example, UV-vis, ¹H NMR, and XPS techniques have been employed to study the complexes formed between quinolone derivatives and this compound, providing insights into the nature of the charge-transfer interaction. nih.gov
These advanced spectroscopic methods are essential for a comprehensive understanding of this compound's behavior as an electron acceptor and for the development and validation of new analytical applications.
Interdisciplinary Research Areas and Future Directions for Bromanil
Bromanil in Bioinorganic Chemistry
The study of charge-transfer (CT) complexes is a significant area in bioinorganic chemistry, and this compound has proven to be a valuable tool in this domain. CT complexes are formed through the interaction of an electron donor and an electron acceptor. This compound, being a strong π-electron acceptor, readily forms CT complexes with a variety of electron-rich biological molecules.
Research has demonstrated the formation of CT complexes between this compound and amino acids, the fundamental building blocks of proteins. For instance, the interaction of this compound with epsilon-aminocaproic acid has been studied, revealing the formation of an n–π CT complex. This interaction occurs through the donation of a lone pair of electrons from the nitrogen atom of the amino group to the π-system of the this compound molecule. Such studies are crucial for understanding the electronic interactions that can occur within biological systems.
Furthermore, this compound has been shown to form CT complexes with purines and pyrimidines, the core components of nucleic acids. The spectral analysis of these complexes in dimethyl sulphoxide has provided insights into the ionization energies of these vital biomolecules. nih.gov The ability of this compound to interact with these fundamental biological units highlights its potential as a probe for investigating the electronic properties of biomolecules and their interactions.
The formation of these CT complexes can be influenced by environmental factors such as pH. For example, the reaction between this compound and epsilon-aminocaproic acid is pH-dependent, with minimal reaction observed at pH values below 5.0 due to the protonation of the amino group, which reduces its nucleophilicity. researchgate.net
| Donor Molecule | Type of Complex | Significance in Bioinorganic Chemistry |
| Epsilon-aminocaproic acid | n–π Charge-Transfer | Understanding electron transfer with amino acids. |
| Purines and Pyrimidines | π–π Charge-Transfer | Probing the electronic properties of nucleic acid bases. nih.gov |
| 2-amino-1,3,4-thiadiazole (B1665364) | Charge-Transfer | Investigating interactions with heterocyclic compounds. nih.gov |
This table summarizes the types of charge-transfer complexes this compound forms with various biomolecules and their relevance in bioinorganic chemistry.
Future research in this area could explore the interaction of this compound with metalloproteins, where the metal center can play a crucial role in modulating the electronic properties of the protein and its interaction with small molecules. Understanding these interactions could provide valuable insights into enzyme mechanisms and the design of novel inhibitors.
Environmental Chemistry and Remediation (Advanced Studies)
The application of this compound in environmental chemistry, particularly in the remediation of pollutants, is an emerging area of investigation. Advanced Oxidation Processes (AOPs) are a key technology in wastewater treatment, focusing on the generation of highly reactive species, such as hydroxyl radicals, to degrade persistent organic pollutants. researchgate.netmdpi.com Photocatalysis, a type of AOP, utilizes semiconductor materials to generate these radicals upon light absorption.
While direct, extensive research on this compound as a primary photocatalyst is limited, its properties suggest potential applications in this field. The degradation of bromoxynil, a structurally related herbicide, has been successfully achieved through photocatalytic ozonation, indicating the susceptibility of such brominated compounds to oxidative degradation. researchgate.net The core structure of this compound, a quinone, is known to participate in redox cycling, a property that could be harnessed in catalytic systems for pollutant degradation.
The development of this compound-based materials for photocatalysis could involve its incorporation into composite materials. For instance, doping this compound onto the surface of a semiconductor like titanium dioxide (TiO2) could potentially enhance the separation of photogenerated electron-hole pairs, a critical factor in improving photocatalytic efficiency. The electron-accepting nature of this compound could facilitate the trapping of electrons, thereby prolonging the lifetime of the highly reactive holes that are essential for the oxidation of pollutants.
| Remediation Technique | Potential Role of this compound | Research Focus |
| Advanced Oxidation Processes (AOPs) | As a catalyst or co-catalyst. | Enhancing the generation of reactive oxygen species. |
| Photocatalysis | As a component in composite photocatalysts. | Improving charge separation and extending light absorption. |
| Catalytic Oxidation | As a redox mediator. | Facilitating the degradation of persistent organic pollutants. |
This table outlines the potential roles and research directions for this compound in advanced environmental remediation techniques.
Further research is needed to synthesize and characterize this compound-containing catalysts and to evaluate their efficacy in the degradation of a wide range of environmental contaminants. Studies should focus on understanding the reaction mechanisms and identifying any potential degradation byproducts to ensure the environmental safety of this approach.
This compound in Energy Storage Applications
The quest for efficient and sustainable energy storage solutions has driven research into novel electrode materials for batteries. Organic electrode materials are emerging as a promising alternative to traditional inorganic materials due to their potential for high theoretical capacity, structural diversity, and environmental benignity. researchgate.netrsc.org Quinone-based compounds, in particular, are attractive candidates for cathode materials due to their ability to undergo reversible redox reactions.
This compound, as a tetrabromo-p-benzoquinone, possesses a redox-active quinone core that can theoretically undergo a two-electron reduction/oxidation process. This characteristic makes it a potential candidate for use as an active material in the cathodes of rechargeable batteries, such as lithium-ion or sodium-ion batteries. The high molecular weight of this compound, due to the presence of four bromine atoms, could, however, be a drawback in terms of achieving a high specific capacity.
To overcome this, research could focus on the design and synthesis of this compound derivatives. By modifying the structure of this compound, it may be possible to enhance its electrochemical properties, such as its redox potential and cycling stability. The challenges of solubility in organic electrolytes, a common issue for small organic electrode materials, would also need to be addressed, potentially through polymerization or the formation of composites with conductive materials. rsc.org
Bromine-based flow batteries are another area where this compound-related chemistry could be relevant. pv-magazine-australia.com While current bromine flow batteries typically utilize inorganic bromine species, the exploration of organic bromine compounds as redox-active materials could open up new avenues for the development of high-energy-density flow batteries.
| Energy Storage System | Potential Role of this compound/Derivatives | Key Research Objectives |
| Rechargeable Batteries (e.g., Li-ion) | Active cathode material. | Increase specific capacity, improve cycling stability, and reduce solubility. |
| Redox Flow Batteries | Component of the redox-active electrolyte. | Enhance energy density and explore new redox couples. |
This table summarizes the potential applications of this compound and its derivatives in different energy storage systems and the primary research goals.
Computational modeling will be a crucial tool in this area to predict the electrochemical properties of new this compound-based materials before their synthesis, thereby accelerating the discovery of promising candidates for energy storage applications. utexas.edujournalajacr.com
Integration of AI and Machine Learning in this compound Research
In the context of this compound research, ML models can be trained on existing data to predict a wide range of properties, such as the electronic characteristics of its charge-transfer complexes, its potential as a catalyst, or its electrochemical performance in a battery. research.googleresearchgate.net For example, a machine learning model could be developed to predict the association constants and molar extinction coefficients of this compound CT complexes with different donor molecules, based on their structural features.
| AI/ML Application | Specific Use in this compound Research | Expected Outcome |
| Property Prediction | Predicting electronic, catalytic, and electrochemical properties of this compound derivatives. | Accelerated screening of new materials for specific applications. research.googleresearchgate.net |
| Synthesis Planning | Designing novel and efficient synthetic routes to new this compound-based compounds. | Faster and more cost-effective synthesis of target molecules. researchgate.netnih.gov |
| Analysis of CT Complexes | Modeling and predicting the characteristics of charge-transfer interactions. | Deeper understanding of the electronic interactions of this compound. |
This table illustrates how different AI and machine learning techniques can be applied to advance research on this compound and its derivatives.
The development of a dedicated database of this compound and its derivatives, containing both experimental and computationally generated data, would be a crucial step in enabling the effective application of AI and ML in this field.
Emerging Applications in Nanoscience and Nanotechnology
The ability of molecules to self-assemble into well-defined nanostructures is a cornerstone of nanoscience and nanotechnology. nih.govresearchgate.net The planar structure and potential for strong intermolecular interactions, such as π-π stacking and halogen bonding, make this compound an interesting building block for the construction of supramolecular nanostructures.
The self-assembly of this compound with suitable donor molecules could lead to the formation of one-dimensional nanowires or two-dimensional nanosheets with unique electronic properties arising from the charge-transfer interactions along the assembled structure. These nanostructures could find applications in nanoelectronics, such as in the fabrication of organic field-effect transistors or sensors.
Furthermore, this compound-containing nanoparticles could be synthesized for various applications. For example, incorporating this compound into polymeric nanoparticles could lead to new materials for drug delivery, where the release of a drug could be triggered by a change in the redox environment. In the field of environmental remediation, this compound-based nanocatalysts could offer a high surface area and enhanced reactivity for the degradation of pollutants. researchgate.net
| Nanoscience Application | Role of this compound | Potential Functionality |
| Supramolecular Self-Assembly | Molecular building block. | Formation of electronically active nanowires and nanosheets. nih.govresearchgate.net |
| Nanoparticle Formulation | Active component or dopant. | Redox-responsive drug delivery, enhanced catalytic activity. |
| Nanoelectronics | Component in organic electronic devices. | Charge transport in transistors and sensing elements. |
This table highlights the emerging applications of this compound in nanoscience and nanotechnology, detailing its role and potential functionalities.
The exploration of this compound in nanoscience is still in its early stages, but the fundamental properties of this molecule suggest a rich field for future research and the development of novel nanomaterials with tailored functionalities.
Q & A
Basic: How should researchers design experiments for synthesizing Bromanil derivatives?
Answer:
Synthesis protocols for this compound-based compounds (e.g., DB-OEG derivatives) require precise stoichiometric control and reaction condition optimization. For example, nucleophilic substitution reactions with amine precursors under inert atmospheres (e.g., nitrogen) are critical to avoid side reactions. Post-synthesis, purification via column chromatography or recrystallization ensures purity, followed by characterization using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm molecular identity . Always validate reaction yields (e.g., 44–66% for DB-OEG derivatives) and document temperature/pH conditions to ensure reproducibility .
Basic: What are best practices for characterizing this compound compounds?
Answer:
Characterization should combine structural and purity analyses:
- NMR spectroscopy : Use H and C NMR to confirm functional groups and substitution patterns. For example, this compound’s tetrabrominated aromatic core shows distinct deshielded proton signals .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, especially for halogen-rich compounds.
- X-ray diffraction (XRD) : For crystalline derivatives, report lattice parameters (e.g., space group R3c, density 1.53 g/cm³) and refine models using programs like Shelxl97 to resolve atomic positions .
Advanced: How can contradictions in this compound’s structural data from XRD be resolved?
Answer:
Discrepancies in XRD data (e.g., partial substitution with TMB molecules or unresolved electron density peaks) require iterative refinement. For instance, if Restelektronen density appears at 3.25 Å from the molecular center, test occupancy models (e.g., 70% this compound vs. 30% TMB) and adjust anisotropic displacement parameters. Validate with Fourier difference maps and cross-check against synthetic conditions (e.g., solvent polarity effects on crystallization) .
Advanced: What methodologies are recommended for analyzing this compound derivatives’ cytotoxic activity?
Answer:
For cytotoxicity studies (e.g., water-soluble quinones with this compound cores):
- Use standardized in vitro assays (e.g., MTT or SRB) with adherent cell lines, ensuring consistent seeding density and incubation times.
- Normalize results against controls (e.g., untreated cells and reference drugs) and report IC₅₀ values with error margins reflecting instrument precision (≤1 significant digit beyond measurement limits) .
- Perform dose-response curves in triplicate and statistically validate using ANOVA with p < 0.05 thresholds .
Basic: How can researchers conduct effective literature reviews on this compound’s applications?
Answer:
- Keyword strategy : Combine terms like “this compound synthesis,” “halogenated quinones,” and “crystal structure” with Boolean operators (e.g., “this compound AND cytotoxicity NOT industrial”) to filter irrelevant results .
- Database selection : Prioritize crystallographic databases (e.g., CCDC) for structural data and PubMed for biological studies. Avoid non-peer-reviewed sources .
Advanced: What statistical methods ensure rigor in analyzing this compound’s purity data?
Answer:
- Report purity metrics (e.g., NMR integration ratios) with standard deviations from triplicate measurements.
- For chromatographic data, use peak area normalization and justify significant figures (e.g., 99.5% purity reported as 99.5 ± 0.2%, not 99.543%) .
- Apply Grubbs’ test to identify outliers in datasets with small sample sizes .
Advanced: How does partial substitution (e.g., TMB) affect this compound’s physicochemical properties?
Answer:
Substitutions alter packing density and reactivity. For example, 30% TMB in this compound crystals reduces symmetry (S6 → R3c space group) and increases lattice voids, impacting solubility and redox behavior. Characterize using differential scanning calorimetry (DSC) to track melting point shifts and cyclic voltammetry to assess electron-accepting capacity .
Basic: How to ensure experimental reproducibility in this compound studies?
Answer:
- Document synthetic protocols in detail, including solvent grades, catalyst sources (e.g., Pd/C batch numbers), and purification steps.
- Share raw data (e.g., NMR spectra, crystallographic files) as supplementary materials, adhering to journal guidelines like the Beilstein Journal’s requirements for ≤5 compounds in the main text .
Advanced: How to address electron density discrepancies in this compound’s XRD models?
Answer:
If Fourier maps show unassigned peaks (e.g., at 3.6 Å from the core):
- Test alternative occupancy models (e.g., disordered solvent molecules) and refine using constraints for anisotropic atoms.
- Cross-validate with spectroscopic data (e.g., IR for functional groups) to rule out synthetic impurities .
Advanced: What mechanistic insights guide this compound’s role in redox reactions?
Answer:
this compound acts as a strong electron acceptor due to its tetrabromo-quinone structure. In reactions with FeCl₂, monitor bromine displacement via UV-Vis (λmax shifts) and quantify stoichiometry using iodometric titration. Compare kinetic data (e.g., rate constants) under varying pH to elucidate proton-coupled electron transfer pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
